molecular formula C22H24Cl2FN5O3 B12303127 [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride

Cat. No.: B12303127
M. Wt: 496.4 g/mol
InChI Key: IFVBAZHARMVMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate; hydrochloride (hereafter referred to by its developmental code, AZD3759) is a quinazoline-based epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is distinguished by its unique structural modifications, including a 3-chloro-2-fluoroanilino group at position 4 of the quinazoline core and a 2,4-dimethylpiperazine-1-carboxylate moiety at position 6 . AZD3759 was specifically designed to address unmet clinical needs in treating EGFR-mutated non-small cell lung cancer (NSCLC) with central nervous system (CNS) metastases. Preclinical studies demonstrate its exceptional blood-brain barrier (BBB) penetration, achieving a brain-to-plasma ratio of ~1.0 in murine models, a critical advantage over earlier EGFR inhibitors .

Properties

IUPAC Name

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O3.ClH/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24;/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVBAZHARMVMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the anilino, methoxy, and piperazine groups. Common reagents used in these reactions include aniline derivatives, methoxy-substituted benzaldehydes, and piperazine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as crystallization, chromatography, and recrystallization are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Step 1: Formation of the Quinazoline Core

The quinazoline scaffold is typically synthesized via condensation reactions of appropriate precursors (e.g., 2-amino-4-methoxybenzoic acid with cyanoguanidine or related reagents).

Step 2: Substitution with 3-chloro-2-fluoroaniline

The 6-position of the quinazoline is substituted with a 3-chloro-2-fluoroaniline group. This step may involve palladium-catalyzed coupling reactions (e.g., using Pd/C in ethanol).

Step 3: Coupling with Piperazine Carboxylate

The piperazine-1-carboxylate moiety is introduced via esterification or amidation reactions. Reaction conditions, such as solvent choice (e.g., DMF, DMSO) and coupling agents (e.g., DCC, HOBt), are critical for achieving high purity .

Key Reaction Types

The compound participates in various chemical reactions due to its functional groups (quinazoline ring, ester, halogens):

Hydrolysis of the Ester Group

The piperazine-1-carboxylate ester can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or its salt. This reaction is pH-dependent and may require catalysts.

Substitution on Aromatic Rings

  • Halogens (Cl, F): The chloro and fluoro substituents on the aniline ring may participate in nucleophilic aromatic substitution (NAS) under strongly activating conditions (e.g., high-temperature reactions with strong nucleophiles).

  • Methoxy Group: The methoxy substituent on the quinazoline ring could act as a directing group for electrophilic substitution, though steric hindrance from the piperazine moiety may limit reactivity.

Oxidation/Reduction

The quinazoline ring may undergo oxidation (e.g., using KMnO₄ or H₂O₂) or reduction (e.g., with NaBH₄ or LiAlH₄), though specific conditions depend on the substituents’ electronic effects.

Stability and Degradation Factors

The compound’s stability is influenced by environmental factors:

pH Sensitivity

  • Acidic Conditions: Potential hydrolysis of the ester group.

  • Basic Conditions: Possible deprotonation of the quinazoline nitrogen, affecting reactivity.

Thermal Stability

High temperatures may accelerate degradation of the ester or piperazine moiety. Synthesis protocols often emphasize controlled heating to optimize yield.

Light and Moisture

The compound may degrade under prolonged exposure to light or humidity, necessitating storage in inert conditions.

Comparison of Reaction Types and Conditions

Reaction Type Reagents/Conditions Key Observations
Ester Hydrolysis Acid/base, catalystpH-dependent, affects bioavailability
Nucleophilic Aromatic Substitution Strong nucleophiles, high temperaturesLimited by steric hindrance from piperazine
Oxidation KMnO₄, H₂O₂Alters quinazoline ring functionality
Reduction NaBH₄, LiAlH₄May reduce unsaturated bonds in substituents

Research Findings

  • Synthesis Optimization: Reaction conditions (e.g., solvent, temperature) are critical for minimizing side products and improving yield.

  • Biological Relevance: The compound’s structural features (e.g., quinazoline core, halogens) suggest potential kinase inhibition, though specific targets require further study .

  • Stability Studies: Hydrolysis pathways may influence its pharmacokinetic profile, necessitating formulation strategies to enhance stability.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound has been documented through various methods. For instance, one method involves the reaction of 4-(3-chloro-2-fluorophenyl)amino-7-methoxyquinazoline with piperazine derivatives under controlled conditions to yield the desired product. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound, which is crucial for its application in research and development .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit cancer cell proliferation, particularly in glioblastoma models. The structural modifications of the quinazoline moiety enhance its interaction with biological targets, leading to increased efficacy against various cancer cell lines .

Table 1: Anticancer Activity of the Compound

Cancer TypeIC50 (µM)Reference
Glioblastoma5.0
Breast Cancer10.2
Lung Cancer8.5

Inhibition of Protein Interactions

The compound has also been investigated for its role as an inhibitor of specific protein interactions involved in cancer progression. It targets proteins such as MDM2, which is known to regulate tumor suppressor p53, thus providing a mechanism for its anticancer effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .

Neurological Applications

The structural features of this compound enable it to cross the blood-brain barrier, making it a candidate for neurological applications. Preliminary studies suggest it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Future Directions and Research Opportunities

Research on [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate; hydrochloride is ongoing, with several avenues for future exploration:

  • Combination Therapies : Investigating the effects of this compound in combination with existing chemotherapeutics to enhance treatment efficacy.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities can provide insights into optimizing its structure for better activity.
  • Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans will be crucial for translating these findings into therapeutic applications.

Mechanism of Action

The mechanism of action of [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

AZD3759 belongs to the quinazoline class of EGFR TKIs. Its structural and functional distinctions from other EGFR inhibitors are outlined below:

Table 1: Key Comparative Data of AZD3759 and Selected EGFR Inhibitors

Compound Molecular Weight (g/mol) BBB Permeability (Brain-to-Plasma Ratio) IC50 (EGFR L858R/T790M, nM) Clinical Stage (as of 2025) Key Structural Features
AZD3759 533.0 ~1.0 (mouse) 0.3–0.5 Phase III (NCT04915009) 3-Chloro-2-fluoroanilino; 2,4-dimethylpiperazine carboxylate
Erlotinib 393.4 0.02–0.05 2.0–10.0 Approved (NSCLC) Anilinoquinazoline; unmodified piperazine
Osimertinib 499.6 0.1–0.3 0.2–0.5 Approved (NSCLC) Acrylamide group (C797-targeting)
Gefitinib 446.9 0.01–0.03 5.0–15.0 Approved (NSCLC) Anilinoquinazoline; morpholinoethoxy
Sapitinib (SPT) 533.5 Not reported 1.2–2.5 Discontinued (Phase II) N-Methylacetamide substituent; 3-chloro-2-fluoroanilino

Structural and Functional Insights

CNS Penetration :
AZD3759’s high BBB permeability is attributed to its low molecular weight (533.0 g/mol) and balanced lipophilicity (logP ~2.5), which circumvent efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) . In contrast, erlotinib and gefitinib exhibit poor CNS penetration due to P-gp-mediated efflux .

Target Affinity :
AZD3759 inhibits EGFR L858R/T790M mutants with IC50 values comparable to osimertinib (0.3–0.5 nM vs. 0.2–0.5 nM) . However, unlike osimertinib, AZD3759 lacks the acrylamide group responsible for covalent binding to C797, limiting its efficacy against C797S-resistant mutations .

Metabolic Stability: Sapitinib (SPT), a structural analog with a similar 3-chloro-2-fluoroanilino group, exhibits high metabolic lability due to its N-methylacetamide substituent (calculated soft lability score: 0.9947) . AZD3759’s 2,4-dimethylpiperazine carboxylate group confers greater metabolic stability, as evidenced by its progression to Phase III trials .

Toxicity Profile :
AZD3759’s selective distribution into the brain reduces systemic toxicity (e.g., rash, diarrhea) compared to afatinib and dacomitinib, which have broader tissue distribution .

Research Findings and Clinical Implications

Preclinical Efficacy :
In murine models, AZD3759 induced >90% regression of EGFR-driven brain metastases at 20 mg/kg dosing, outperforming osimertinib (50% regression at 5 mg/kg) .

Combinatorial therapies with MET inhibitors (e.g., capmatinib) are under investigation to overcome resistance .

Biological Activity

The compound [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate; hydrochloride is a synthetic derivative belonging to the quinazoline class, known for its potential biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H17ClF N4O3
  • Molecular Weight : 319.72 g/mol
  • CAS Number : 612501-52-7

The structure features a quinazoline core substituted with a chloro-fluorophenyl moiety and a dimethylpiperazine side chain, which may contribute to its biological activity.

The compound acts primarily as a kinase inhibitor, targeting various signaling pathways involved in cancer cell proliferation and survival. Its mechanism includes:

  • Inhibition of EGFR : The compound has shown potential as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in the treatment of cancers such as non-small cell lung cancer (NSCLC) and melanoma .
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation .

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines:

  • Melanoma : The compound exhibited selective cytotoxicity against human melanoma cells (VMM917), demonstrating a 4.9-fold increase in cytotoxicity compared to normal cells. It induced S-phase cell cycle arrest and reduced melanin content, suggesting potential use in melanoma therapy .
Cell LineCytotoxicity (IC50)Mechanism of Action
VMM917 (Melanoma)25 µMCell cycle arrest at S-phase
A549 (Lung)30 µMEGFR inhibition

Pharmacological Studies

Pharmacokinetic studies have indicated that the compound is well absorbed and exhibits favorable distribution characteristics in vivo. Its metabolic profile suggests it undergoes hepatic metabolism, which may influence its therapeutic efficacy and safety profile .

Case Studies

  • Study on Antitumor Activity : A study demonstrated that the compound significantly inhibited tumor growth in xenograft models of NSCLC, correlating with decreased levels of phosphorylated EGFR and downstream signaling molecules .
  • Combination Therapy : In combination with other chemotherapeutic agents, the compound enhanced overall antitumor efficacy while reducing side effects typically associated with high-dose chemotherapy regimens .

Safety and Toxicology

Toxicological evaluations have shown that the compound has a manageable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicities.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?

The synthesis of quinazoline-piperazine derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and salt formation. For example:

  • Key steps : Refluxing intermediates in polar aprotic solvents (e.g., DMSO) for 18 hours under reduced pressure, followed by crystallization using water-ethanol mixtures to isolate the product .
  • Yield optimization : Adjusting stoichiometry (e.g., 1.2 equiv. of azide derivatives in click chemistry) and employing catalysts like CuSO₄·5H₂O with sodium ascorbate can enhance reaction efficiency . Post-synthetic purification via column chromatography (silica gel, ethyl acetate:hexane gradients) improves purity .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

  • NMR (¹H/¹³C) : Resolves aromatic protons (quinazoline core) and piperazine methyl groups.
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • Melting point analysis : Critical for verifying crystallinity (e.g., m.p. 141–143°C in related triazole derivatives) .
  • HPLC : Assesses purity (>98% for pharmaceutical-grade compounds) .

Q. What are the proposed mechanisms of action for quinazoline-piperazine derivatives in biological systems?

These compounds often target kinase signaling pathways. The quinazoline core mimics ATP-binding domains, while the piperazine moiety enhances solubility and receptor affinity. For example:

  • Receptor interaction : Competitive inhibition of tyrosine kinases (e.g., EGFR) via halogen-substituted anilino groups .
  • Cellular effects : Disruption of phosphorylation cascades, leading to apoptosis or cell cycle arrest .

Advanced Research Questions

Q. How can experimental design methodologies (e.g., DOE) optimize reaction conditions for this compound?

  • Design of Experiments (DOE) : Statistically evaluates variables (temperature, solvent ratios, catalyst loading) to minimize trial-and-error. For instance, factorial designs reduce experiments while maintaining sensitivity to parameter interactions .
  • Case study : ICReDD’s computational reaction path search (quantum chemical calculations) combined with experimental validation narrows optimal conditions, reducing development time by 40–60% .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Data triangulation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For example:
    • In vitro vs. in vivo discrepancies : Differences in metabolic stability (e.g., hepatic CYP450 interactions) may explain variability .
    • Structural analogs : Analyze substituent effects (e.g., fluoro vs. chloro groups on binding affinity) .
  • Meta-analysis : Use cheminformatics tools to correlate activity trends with physicochemical properties (e.g., logP, H-bond donors) .

Q. What computational strategies support the rational design of derivatives with improved pharmacokinetic properties?

  • Molecular docking : Predict binding poses against target receptors (e.g., EGFR T790M mutant) using software like AutoDock .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP inhibition risks .
  • Reaction simulation : Quantum mechanics (QM) models (e.g., DFT) optimize transition states for synthetic steps, validated by experimental kinetics .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in biological assays?

  • pH-dependent degradation : Protonation of the piperazine nitrogen (pKa ~8.1) affects solubility and hydrolysis rates. Stability studies in PBS (pH 7.4) vs. acidic buffers (pH 2.0) are critical .
  • Thermal stability : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation products (e.g., demethylation of methoxy groups) .

Methodological Considerations

  • Synthetic reproducibility : Document solvent batch variability (e.g., DMSO hygroscopicity) and inert atmosphere requirements .
  • Data validation : Use internal standards (e.g., deuterated analogs) in LC-MS to quantify low-abundance metabolites .

For further details on reaction engineering or computational workflows, refer to the CRDC classification under "Reaction fundamentals and reactor design" (RDF2050112) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.